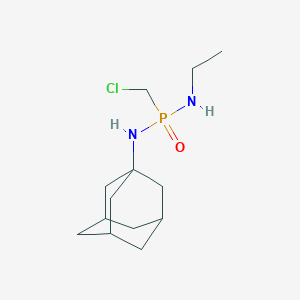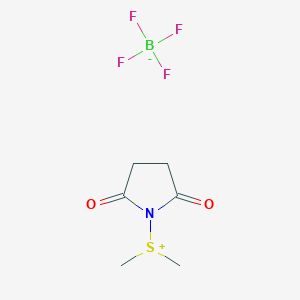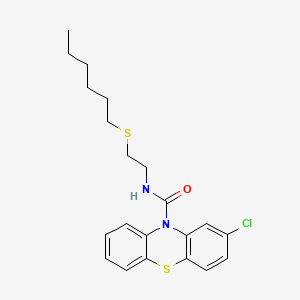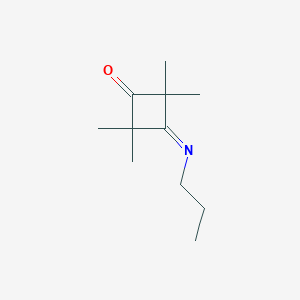
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutanone structure with tetramethyl and propylimino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with a propylamine derivative in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
科学的研究の応用
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclobutanone ring provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Lacks the imino group, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-3-(methylimino)cyclobutan-1-one: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is unique due to the presence of both tetramethyl and propylimino groups, which confer distinct reactivity and potential applications. The combination of these substituents enhances its utility in various chemical transformations and research applications.
特性
CAS番号 |
54133-32-3 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-3-propyliminocyclobutan-1-one |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)9(13)11(8,4)5/h6-7H2,1-5H3 |
InChIキー |
OHFDHVITKAQPLG-UHFFFAOYSA-N |
正規SMILES |
CCCN=C1C(C(=O)C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)


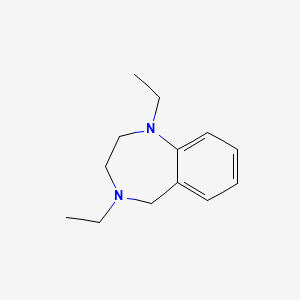
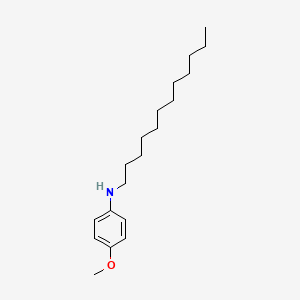
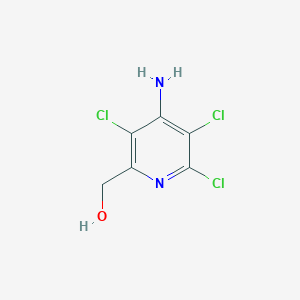

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
